molecular formula C17H19BrN2O3S B7718298 2-(N-benzyl-4-bromophenylsulfonamido)-N-ethylacetamide

2-(N-benzyl-4-bromophenylsulfonamido)-N-ethylacetamide

Cat. No. B7718298
M. Wt: 411.3 g/mol
InChI Key: YGHPZEJNOFWSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-benzyl-4-bromophenylsulfonamido)-N-ethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as BZAET and has been studied extensively for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of BZAET is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in inflammation and cancer. BZAET has been shown to inhibit the activation of NF-κB, leading to a reduction in pro-inflammatory cytokine production and cancer cell proliferation.
Biochemical and Physiological Effects:
BZAET has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BZAET inhibits the production of pro-inflammatory cytokines, including TNF-α and IL-6. Additionally, BZAET has been shown to induce apoptosis in cancer cells by activating caspases. In vivo studies have shown that BZAET reduces inflammation in animal models of arthritis and inhibits tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of BZAET is its high purity and yield, making it suitable for scientific research. Additionally, BZAET has been extensively studied, and its mechanism of action is well understood. However, one limitation of BZAET is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of BZAET. One area of research is the development of more soluble analogs of BZAET that can be administered in vivo. Additionally, further studies are needed to fully understand the mechanism of action of BZAET and its potential as a therapeutic agent for cancer and inflammatory diseases. Finally, the development of novel drug delivery systems for BZAET could enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, BZAET is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the treatment of a variety of diseases. The synthesis of BZAET has been optimized to produce high yields and purity, making it suitable for scientific research. Further studies are needed to fully understand the mechanism of action of BZAET and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of BZAET involves the reaction of 4-bromo-N-benzylbenzenesulfonamide with N-ethylacetamide in the presence of a base. This reaction results in the formation of BZAET as a white solid with a melting point of 146-148°C. The synthesis of BZAET has been optimized to produce high yields and purity, making it suitable for scientific research.

Scientific Research Applications

BZAET has been extensively studied for its anti-inflammatory and anti-cancer properties. Inflammation is a critical component of many diseases, including cancer, and BZAET has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, BZAET has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

properties

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-2-19-17(21)13-20(12-14-6-4-3-5-7-14)24(22,23)16-10-8-15(18)9-11-16/h3-11H,2,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHPZEJNOFWSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Benzyl4-bromobenzenesulfonamido)-N-ethylacetamide

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